![molecular formula C15H22FN3O3S B5184689 1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)
1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide (also known as DAPT) is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of gamma-secretase. Gamma-secretase is an enzyme that plays a key role in the cleavage of amyloid precursor protein, which is associated with the development of Alzheimer's disease. DAPT has been found to be effective in inhibiting the cleavage of amyloid precursor protein, making it a valuable tool in the study of Alzheimer's disease and other related conditions.
Mécanisme D'action
DAPT works by inhibiting the activity of gamma-secretase, which is an enzyme that cleaves amyloid precursor protein to produce amyloid beta peptides. By inhibiting the activity of gamma-secretase, DAPT prevents the production of amyloid beta peptides, which are associated with the development of Alzheimer's disease. Additionally, DAPT has been found to inhibit the activity of Notch signaling, which is involved in the development and progression of various types of cancer.
Biochemical and Physiological Effects
DAPT has been found to have a number of biochemical and physiological effects, including the inhibition of gamma-secretase activity and the inhibition of Notch signaling. Inhibition of gamma-secretase activity prevents the production of amyloid beta peptides, which are associated with the development of Alzheimer's disease. Inhibition of Notch signaling can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DAPT in lab experiments include its ability to inhibit gamma-secretase activity and Notch signaling, making it a valuable tool in the study of Alzheimer's disease, cancer, and developmental biology. Additionally, DAPT is a small molecule inhibitor, making it easy to use in in vitro and in vivo experiments. However, one limitation of using DAPT in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are a number of future directions for the use of DAPT in scientific research. One potential direction is the development of more specific gamma-secretase inhibitors that can target specific isoforms of the enzyme. Additionally, DAPT could be used in combination with other drugs to enhance its effectiveness in the treatment of Alzheimer's disease and cancer. Finally, DAPT could be used in the development of new therapies for other conditions that are associated with the dysregulation of Notch signaling.
Méthodes De Synthèse
DAPT can be synthesized using a variety of methods, including the reaction of 4-fluorobenzylamine with N-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, followed by deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid. Alternatively, DAPT can be synthesized using the reaction of 4-fluorobenzylamine with N-(tert-butoxycarbonyl)piperidine-4-carboxamide, followed by deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid.
Applications De Recherche Scientifique
DAPT has been used in a wide range of scientific research applications, including the study of Alzheimer's disease, cancer, and developmental biology. In Alzheimer's disease research, DAPT has been found to be effective in inhibiting the cleavage of amyloid precursor protein, which is associated with the development of the disease. In cancer research, DAPT has been found to be effective in inhibiting the activity of Notch signaling, which is involved in the development and progression of various types of cancer. In developmental biology research, DAPT has been found to be effective in inhibiting the activity of Notch signaling, which is involved in the differentiation of stem cells.
Propriétés
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-18(2)23(21,22)19-9-7-13(8-10-19)15(20)17-11-12-3-5-14(16)6-4-12/h3-6,13H,7-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGCWNRMDVFBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

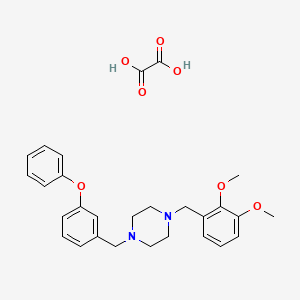
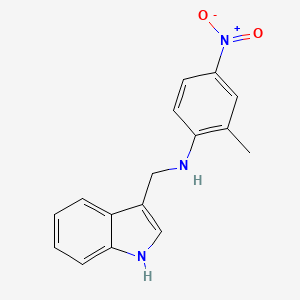
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-methylglycinamide](/img/structure/B5184648.png)
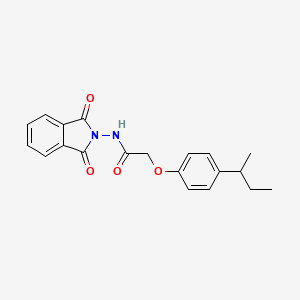
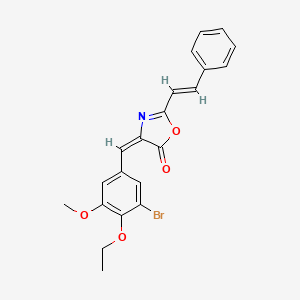
![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)
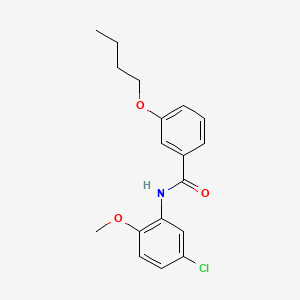
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate](/img/structure/B5184671.png)
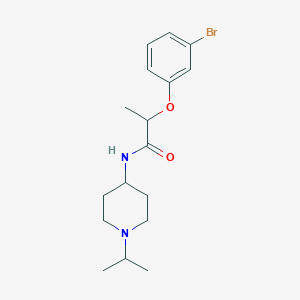
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
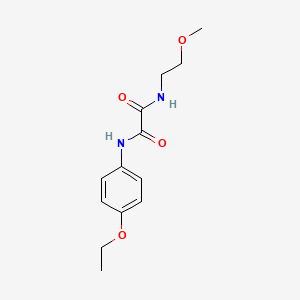
![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)